Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is a chemical compound with the molecular formula C12H15F2NO4. It is known for its unique structure, which includes an ethyl ester group, an amino group, and a difluoro-oxoethyl group attached to a benzoate ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-amino-3-nitrobenzoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then subjected to reduction to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The difluoro-oxoethyl group can be reduced to form difluoroethyl derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the difluoro-oxoethyl group can produce difluoroethyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro-oxoethyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-amino-3-(2-ethoxy-2-oxoethyl)benzoate: Lacks the difluoro groups, which may affect its reactivity and biological activity.
Ethyl 4-amino-3-(2-methoxy-1,1-difluoro-2-oxoethyl)benzoate: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties.
Uniqueness
Ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate is unique due to the presence of the difluoro-oxoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H15F2NO4 |
---|---|
Molekulargewicht |
287.26 g/mol |
IUPAC-Name |
ethyl 4-amino-3-(2-ethoxy-1,1-difluoro-2-oxoethyl)benzoate |
InChI |
InChI=1S/C13H15F2NO4/c1-3-19-11(17)8-5-6-10(16)9(7-8)13(14,15)12(18)20-4-2/h5-7H,3-4,16H2,1-2H3 |
InChI-Schlüssel |
YGNPXXKZRDJWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C(C(=O)OCC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.